molecular formula C13H17NO3 B1599004 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline CAS No. 64957-86-4

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline

Cat. No.: B1599004
CAS No.: 64957-86-4
M. Wt: 235.28 g/mol
InChI Key: ROAVQVZZFABISD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazoline ring. The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Oxazoles and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxazoline ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the oxazoline ring.

    4,4-Dimethyl-2-oxazoline: Contains the oxazoline ring but lacks the dimethoxyphenyl group.

    2-(2,6-Dimethoxyphenyl)oxazole: Similar structure but with an oxazole ring instead of an oxazoline ring.

Uniqueness

2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-2-oxazoline is unique due to the combination of the dimethoxyphenyl group and the oxazoline ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in synthesis, catalysis, and potential therapeutic uses .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2)8-17-12(14-13)11-9(15-3)6-5-7-10(11)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVQVZZFABISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408808
Record name 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64957-86-4
Record name 2-(2,6-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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